molecular formula C18H23NaO5S B12413181 17beta-Estradiol sulfate-d5 (sodium)

17beta-Estradiol sulfate-d5 (sodium)

Cat. No.: B12413181
M. Wt: 379.5 g/mol
InChI Key: LMJQCTISQYSLPF-ZWAABPKCSA-M
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Description

Significance of Estradiol (B170435) Conjugates in Steroid Dynamics and Endogenous Regulation (excluding human clinical context)

Estradiol conjugates, primarily estradiol sulfate (B86663) and estradiol glucuronide, are major metabolites of the potent estrogen, 17beta-estradiol. oup.comwikipedia.org These conjugated forms are more water-soluble than the parent hormone, which facilitates their transport in the circulation and their eventual excretion. ontosight.ai However, their role extends far beyond simple inactivation and elimination. In many tissues, these conjugates serve as a large, circulating reservoir of inactive hormone that can be readily converted back to the biologically active form. ontosight.aiwikipedia.org

The dynamic equilibrium between estradiol and its sulfated conjugate, 17beta-estradiol sulfate (E2S), is tightly regulated by two key enzymes:

Estrogen sulfotransferase (SULT) : This enzyme catalyzes the sulfation of estradiol to form E2S, effectively inactivating the hormone. clinpgx.org

Steroid sulfatase (STS) : This enzyme hydrolyzes E2S, removing the sulfate group to regenerate active estradiol. wikipedia.orgnih.gov

The balance between the activities of SULT and STS in a particular tissue determines the local concentration of active estradiol. nih.gov For example, high concentrations of E2S are found in certain tissues, where it can be converted to estradiol by local STS activity. wikipedia.org This provides a mechanism for tissues to regulate their own estrogen exposure independently of circulating estradiol levels. Estrone (B1671321) sulfate (E1S) is the most abundant circulating estrogen conjugate and can also be converted to estrone and subsequently to estradiol, serving as another significant precursor pool. wikipedia.orgnih.gov

In non-human animal models, the regulation of these enzymes and the resulting steroid dynamics have been shown to be crucial for various physiological processes. nih.govnih.gov Studies in rodents and non-human primates have demonstrated the importance of local estrogen synthesis and metabolism in tissues such as the brain, where it can influence neuronal function. nih.govnih.gov The interplay of conjugating and deconjugating enzymes is a key aspect of steroid hormone homeostasis. nih.gov

Key Enzymes in Estradiol Conjugation and Deconjugation:

Enzyme Function Cofactor/Substrate
Estrogen Sulfotransferase (SULT)Transfers a sulfonate group to estradiol. clinpgx.org3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Steroid Sulfatase (STS)Hydrolyzes the sulfate group from estradiol sulfate. wikipedia.orgWater
UDP-Glucuronosyltransferase (UGT)Transfers glucuronic acid to estradiol. oup.comnih.govUDP-glucuronic acid
β-GlucuronidaseHydrolyzes the glucuronide group from estradiol glucuronide. researchgate.netWater

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NaO5S

Molecular Weight

379.5 g/mol

IUPAC Name

sodium;[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D;

InChI Key

LMJQCTISQYSLPF-ZWAABPKCSA-M

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CC[C@@H]3O)C.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Advanced Analytical Methodologies Utilizing 17beta Estradiol Sulfate D5 Sodium

Quantitative Analysis in Biological Matrices by Mass Spectrometry (MS)

Mass spectrometry has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity. The use of stable isotope-labeled internal standards, such as 17beta-Estradiol sulfate-d5, is central to achieving accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the predominant technique for the quantification of estrogens in biological fluids like plasma, serum, and urine. nih.govthermofisher.comnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Effective ionization is critical for achieving low detection limits. For estrogens, electrospray ionization (ESI) is commonly used, often in negative ion mode for underivatized forms, which can generate deprotonated molecules like [M-H]⁻. nih.gov However, derivatization is frequently employed to enhance ionization efficiency in positive ion mode. thermofisher.comthermofisher.com

Optimization of MS parameters is a crucial step in method development. spectroscopyonline.comchromatographyonline.com This involves fine-tuning the ESI source parameters such as capillary voltage, nebulizer pressure, and gas flow rates and temperatures to maximize the generation of the desired precursor ion. spectroscopyonline.com In the tandem MS, collision energy and other parameters are optimized for specific, sensitive, and repeatable fragmentation of the precursor ion into product ions. This process is performed for both the analyte (e.g., 17beta-Estradiol sulfate) and its deuterated internal standard (17beta-Estradiol sulfate-d5).

Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for quantification. It involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective process minimizes background noise and enhances sensitivity. sciex.com

Table 1: Example of Optimized MRM Parameters for Estrogen Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
17beta-Estradiol (Derivatized)364128VariablePositive
Estrone (B1671321) (Derivatized)362238VariablePositive
17beta-Estradiol-d5 (IS, Derivatized)369VariableVariablePositive

Data in this table is illustrative, based on typical values found in cited literature. Actual values are instrument and method-dependent. nih.govsciex.com

Biological matrices such as serum and plasma are complex, containing proteins, lipids, and other substances that can interfere with analysis and suppress the MS signal. windows.net Therefore, extensive sample preparation is required to isolate the analytes of interest. Common techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. nih.govresearchgate.net The supernatant containing the analyte is then further processed.

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). thermofisher.comresearchgate.net This technique is effective for removing interfering substances.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. nih.govnih.govnih.gov It uses a solid sorbent (e.g., C18) to retain the analyte from the liquid sample, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.

Immunoaffinity Extraction: This highly selective technique uses antibodies immobilized on a solid support to capture the target analyte from the sample, providing excellent cleanup.

Table 2: Comparison of Sample Preparation Techniques for Estrogen Analysis
TechniquePrincipleAdvantagesDisadvantages
Protein PrecipitationProtein denaturation and removal by organic solvent.Fast, simple, inexpensive.Less clean extract, potential for matrix effects. researchgate.net
Liquid-Liquid ExtractionPartitioning between two immiscible liquids.Good for removing polar interferences, high recovery. thermofisher.comresearchgate.netLabor-intensive, requires larger solvent volumes.
Solid-Phase ExtractionSelective adsorption onto a solid sorbent.High concentration factor, good cleanup, can be automated. nih.govnih.govCan be more expensive, requires method development.

The low concentrations of estrogens and their poor ionization efficiency in ESI positive mode often necessitate chemical derivatization to improve sensitivity. nih.gov Derivatization involves reacting the analyte with a reagent to attach a chemical group that is more readily ionized.

Dansylation: Derivatization with dansyl chloride is a popular strategy for estrogens. thermofisher.comresearchgate.netnih.gov Dansyl chloride reacts with the phenolic hydroxyl group of estrogens, introducing a dimethylamino group that is easily protonated in the ESI source. This significantly enhances the signal in positive ion mode, allowing for detection at the picogram-per-milliliter level. thermofisher.comresearchgate.net The resulting dansylated derivatives often produce a characteristic product ion (m/z 171) upon fragmentation, which can be used for screening, although compound-specific transitions are preferred for quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another powerful technique for steroid analysis. nih.govendocrine-abstracts.org It requires that the analytes be volatile and thermally stable. Since steroids are not inherently volatile, derivatization is a mandatory step. mdpi.comnih.gov Common derivatization methods for GC-MS include trimethylsilylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net

Following derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection. nih.govresearchgate.net Isotope dilution using deuterated standards like 17beta-Estradiol-d5 is also a cornerstone of accurate quantification in GC-MS. nih.govresearchgate.netresearchgate.net

Role as an Internal Standard in Isotope Dilution Mass Spectrometry

The primary and most critical application of 17beta-Estradiol sulfate-d5 is its use as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). thermofisher.comnih.govnih.govcerilliant.com IDMS is considered a definitive measurement principle, providing the highest level of accuracy and precision.

In this technique, a known amount of the stable isotope-labeled standard (e.g., 17beta-Estradiol sulfate-d5) is added to the unknown sample at the very beginning of the analytical process. thermofisher.comnih.gov The labeled IS is chemically identical to the endogenous analyte and therefore behaves identically during all subsequent steps, including extraction, derivatization, and chromatographic separation. nih.govresearchgate.net

Because the IS and the analyte have different masses, the mass spectrometer can distinguish between them. The concentration of the endogenous analyte is determined by measuring the ratio of the signal from the analyte to the signal from the known amount of added internal standard. researchgate.net This ratioing corrects for any analyte loss during sample preparation and for any signal suppression or enhancement (matrix effects) during ionization. nih.gov The use of a stable isotope-labeled internal standard like 17beta-Estradiol sulfate-d5 is thus essential for mitigating variability and achieving the robust, accurate, and reproducible results required in clinical and research settings. nih.govnih.gov

Calibration Curve Construction and Linearity Assessment

In quantitative analysis, establishing a linear relationship between the concentration of an analyte and the detector response is fundamental. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte, with a constant concentration of the internal standard, such as 17beta-Estradiol sulfate-d5. The response is measured as the ratio of the analyte peak area to the internal standard peak area.

The linearity of the method is then assessed by plotting this ratio against the analyte concentration and applying a linear regression model. A high coefficient of determination (r²) value, typically >0.99, indicates a strong linear relationship. Various studies quantifying 17beta-Estradiol using deuterated internal standards have demonstrated excellent linearity over wide concentration ranges, suitable for diverse biological samples. nih.govnih.gov For instance, LC-MS/MS methods have shown linearity for 17beta-Estradiol in ranges from 10-50 ng/L in wastewater effluents to 62-2000 pg/mL in serum. nih.govnih.gov

Below is a table summarizing linearity data from various methodologies utilizing deuterated estradiol (B170435) isotopes as internal standards.

Table 1: Examples of Linearity in 17beta-Estradiol Quantification using Isotope Dilution MS

Analytical Method Concentration Range Matrix Correlation Coefficient (r or r²) Reference
LC-MS/MS 10 - 50 ng/L Wastewater Not specified nih.gov
LC-MS/MS 2 - 500 pg/mL Human Serum Not specified researchgate.net
GC-MS/MS Analyte/IS molar ratios from 0.1:1 to 3:1 Human Serum Not specified nih.gov
LC-MS/MS 62 - 2000 pg/mL Serum Not specified nih.gov

Correction for Matrix Effects and Ion Suppression/Enhancement

Biological samples like serum, plasma, and tissue homogenates are complex mixtures containing numerous endogenous compounds. During electrospray ionization (ESI) in mass spectrometry, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. This phenomenon, known as the matrix effect, is a significant source of quantitative inaccuracy.

The use of a co-eluting, stable isotope-labeled internal standard like 17beta-Estradiol sulfate-d5 is the most effective strategy to compensate for these matrix effects. nih.govnih.gov Because the internal standard is structurally almost identical to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to a more accurate and precise measurement. researchgate.net Studies have successfully demonstrated that using an isotope-labeled internal standard like 17beta-Estradiol-d5 can effectively mitigate matrix effects, showing no significant impact on quantification. researchgate.net

Accuracy, Precision, and Reproducibility in Quantification

The validation of an analytical method hinges on demonstrating its accuracy, precision, and reproducibility.

Accuracy refers to the closeness of a measured value to the true value, often assessed by analyzing samples with known concentrations (quality controls) or through recovery studies.

Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). It is evaluated at two levels: intra-assay (within-run) and inter-assay (between-run) precision.

Reproducibility assesses the precision between different laboratories.

Methods employing deuterated estradiol internal standards consistently demonstrate high accuracy and precision. For example, a validated LC-MS/MS method for 17beta-Estradiol in human serum using 17beta-Estradiol-d5 reported accuracy within 95.7%–112.1% of the nominal value. researchgate.net The same study found excellent precision, with within-run and between-run CVs ranging from 1.3% to 7.2%. researchgate.net Another high-precision reference method reported even tighter control, with inter-day precision (RSD) ranging from 1.76% to 3.76% and accuracy (relative error) between -4.18% and -2.01%.

Table 2: Accuracy and Precision Data for Estradiol Quantification using Isotope Dilution MS

Parameter Value Matrix Reference
Inter-day Precision (%RSD) < 15% Wastewater nih.gov
Within-run Precision (%CV) 1.3% - 7.2% Human Serum researchgate.net
Between-run Precision (%CV) 1.3% - 7.2% Human Serum researchgate.net
Accuracy 95.7% - 112.1% Human Serum researchgate.net
Assay Accuracy (Relative Error) -11% to +14% Human Serum nih.gov
Between-set Precision (%CV) 0.2% - 0.4% Frozen Serum researchgate.net
Recovery 100.7% - 101.8% Serum researchgate.net
Inter-day Precision (%RSD) 1.76% - 3.76% Bovine Serum

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically defined as a signal-to-noise ratio (S/N) of 3:1. nih.gov The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, often defined by an S/N ratio of 10:1. nih.gov

The use of 17beta-Estradiol sulfate-d5 as an internal standard in sensitive LC-MS/MS platforms enables the achievement of very low detection and quantification limits, which is crucial for measuring the low physiological concentrations of estrogens. Methods have been developed with LOQs in the low picogram per milliliter (pg/mL) range, demonstrating exceptional sensitivity. For instance, a clinical routine method for 17beta-Estradiol in serum achieved an LOQ of 2 pg/mL. researchgate.net Another study reported an even lower detection limit of 1 ng/L (equivalent to 1 pg/mL). researchgate.net

Table 3: Reported LOD and LOQ for 17beta-Estradiol using Isotope Dilution MS

Limit Value Matrix Reference
LOQ 10 ng/L Wastewater nih.gov
LOQ 2 pg/mL Human Serum researchgate.net
LOQ 13 - 21 pg/mL Human Serum nih.gov
LOD 1 ng/L Serum researchgate.net

Comparative Methodological Validations Against Non-MS Techniques

Before the widespread adoption of LC-MS/MS, the quantification of steroid hormones relied on methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and high-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection. researchgate.net While these methods were instrumental, they often suffered from limitations. Immunoassays, for example, can be prone to cross-reactivity with structurally similar steroids, leading to overestimation and a lack of specificity. HPLC-based methods without mass spectrometric detection often lack the sensitivity required for low-level quantification and can be susceptible to interferences from matrix components. nih.gov

The validation of a modern LC-MS/MS method using an internal standard like 17beta-Estradiol sulfate-d5 often involves comparison with these established, non-MS techniques or with a gold-standard MS method like gas chromatography-mass spectrometry (GC-MS). researchgate.net These comparisons consistently highlight the superiority of the isotope dilution LC-MS/MS approach. The key advantages include:

Enhanced Specificity: Mass spectrometry identifies compounds based on their specific mass-to-charge ratio and fragmentation patterns, virtually eliminating the cross-reactivity issues that plague immunoassays.

Improved Accuracy: The use of a stable isotope-labeled internal standard provides robust correction for sample loss during extraction and for matrix-induced signal variations, resulting in higher accuracy than non-MS methods. researchgate.net

Greater Sensitivity: Modern LC-MS/MS instruments offer significantly lower limits of detection than HPLC-UV and many immunoassays, allowing for the reliable measurement of hormones at very low physiological or environmental concentrations. nih.govresearchgate.net

By demonstrating a strong correlation with, and often superior performance to, older techniques, methods utilizing 17beta-Estradiol sulfate-d5 are established as the reference standard for high-confidence quantification of estradiol and related compounds in complex biological and environmental samples.

Elucidation of Estradiol Metabolism and Disposition Through Stable Isotope Tracers Non Clinical Models

In Vitro Investigations of Enzymatic Pathways

In vitro systems utilizing purified enzymes, cell lysates, and tissue homogenates are instrumental in isolating and characterizing the specific enzymatic reactions involved in the metabolism of estradiol (B170435) and its conjugates. The use of deuterated substrates in these assays allows for unambiguous identification and quantification of metabolites by mass spectrometry.

Hydrolysis by Steroid Sulfatase (STS)

The reverse reaction to sulfation is catalyzed by steroid sulfatase (STS), an enzyme that hydrolyzes steroid sulfates back to their unconjugated, biologically active forms. This enzymatic activity is crucial for regulating the local availability of active estrogens in target tissues. In vitro studies using tissue homogenates from various non-clinical models have demonstrated widespread STS activity. The liver exhibits the highest capacity for the hydrolysis of steroid sulfates, indicating its central role in systemic steroid metabolism. The use of 17beta-Estradiol sulfate-d5 in such assays would allow for precise measurement of the rate of conversion back to 17β-estradiol-d5.

Interactions with Cytochrome P450 Enzymes (CYPs) in Metabolic Studies

While sulfation is a key conjugation step, the primary metabolism of estradiol involves oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes. Interestingly, the sulfated form of estradiol can also be a substrate for these enzymes. In vitro studies using rat tissue microsomes have shown that estradiol 17-sulfate can undergo hydroxylation at various positions, primarily the 2- and 4-positions, to form catechol estrogen sulfates. This indicates that sulfation does not entirely preclude further oxidative metabolism.

The liver and kidneys of rats have been found to have the highest 2-hydroxylase activity towards estradiol 17-sulfate, while the liver and ovary show the highest 4-hydroxylase activity. The use of 17beta-Estradiol sulfate-d5 in these in vitro systems would facilitate the precise identification and quantification of these hydroxylated and deuterated metabolites.

Rat Tissue (Microsomes)Relative 2-Hydroxylase ActivityRelative 4-Hydroxylase Activity
Liver (Male)HighHigh
Liver (Female)HighHigh
Kidney (Male)ModerateLow
Kidney (Female)ModerateLow
OvaryLowHigh
BrainLowLow
HeartLowLow
LungLowLow
TestisLowLow
UterusLowLow

Ex Vivo and Animal Model Studies on Estradiol Conjugate Pharmacokinetics

Animal models are indispensable for understanding the in vivo disposition of estradiol conjugates, including their distribution into various tissues and their subsequent elimination from the body. The administration of deuterated tracers like 17beta-Estradiol sulfate-d5 allows for the differentiation of the administered compound and its metabolites from endogenous steroids.

Tissue Distribution and Uptake Mechanisms

Following administration in animal models, 17beta-Estradiol sulfate-d5 is expected to distribute to various tissues. Studies quantifying endogenous estradiol and its sulfated conjugates in mice have revealed their presence in a range of tissues, including the liver, brain, and adipose tissue. Adipose tissue, in particular, can serve as a significant reservoir for steroid hormones. The use of deuterated tracers enables the study of the dynamics of uptake and clearance from these tissues. For instance, studies in ovariectomized mice have utilized deuterated 17β-estradiol to track its distribution to the brain, demonstrating that it can cross the blood-brain barrier.

Excretion Pathways and Conjugate Clearance

The clearance of estradiol and its metabolites from the body occurs primarily through biliary and urinary excretion. Studies in rats using radiolabeled estradiol 17-sulfate have provided detailed insights into these pathways.

In male rats, the majority of the administered radiolabeled estradiol 17-sulfate is excreted in the bile as disulfate conjugates. In contrast, in female rats, the radioactivity is more evenly distributed between biliary monosulfates, biliary disulfates, and urinary monosulfates. The major metabolites identified in both urine and bile are hydroxylated forms of estradiol 17-sulfate, such as 6α-, 6β-, 7β-, and 15β-hydroxyestradiol 17-sulfates. The use of a doubly labeled tracer (e.g., with deuterium (B1214612) and 35S) has confirmed that the sulfate (B86663) group largely remains attached during this direct metabolism and excretion, indicating that desulfation followed by reconjugation is not the primary pathway. The distinct excretion profiles between sexes suggest hormonal regulation of the metabolic and transport proteins involved in the clearance of estradiol sulfates.

Analysis of Metabolic Fluxes and Pathway Activities

The use of stable isotope-labeled tracers, such as 17beta-Estradiol sulfate-d5 (sodium salt), is a cornerstone in the quantitative analysis of estrogen metabolism. In non-clinical models, particularly in vitro systems like liver microsomes, these tracers allow for the precise measurement of metabolic fluxes—the rates of turnover of metabolites through a metabolic pathway. By tracing the fate of the deuterated molecule, researchers can elucidate the activities of various enzymatic pathways responsible for the biotransformation of estradiol.

The primary metabolic routes for estradiol involve oxidation (hydroxylation) and conjugation (sulfation and glucuronidation). The introduction of a stable isotope label enables the distinction between the exogenously administered tracer and endogenous estrogens, which is crucial for accurate quantification. nih.gov Advanced analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to separate and quantify the parent compound and its deuterated metabolites. nih.govresearchgate.net This methodology allows for the determination of the relative contributions of different metabolic pathways.

Research in non-clinical models, such as rat liver microsomes, has provided detailed insights into the metabolic fate of estradiol conjugates. These studies are critical for understanding how the sulfated form of estradiol is processed and whether it can be directly metabolized without prior cleavage of the sulfate group. For instance, studies have demonstrated that estradiol 17-sulfate can be a direct substrate for hydroxylation enzymes.

One key finding from in vitro studies using rat liver microsomes is the direct conversion of estradiol sulfate to hydroxylated metabolites. This indicates that the sulfated estrogen can enter oxidative pathways without needing to be converted back to its free form. A notable difference in metabolic activity has been observed between sexes in these non-clinical models.

A pivotal study investigating the metabolism of estradiol 17-sulfate in rat liver microsomes revealed that in male rats, 2-hydroxyestradiol (B1664083) 17-sulfate was the sole product, demonstrating a highly specific metabolic pathway. nih.gov In contrast, the metabolic profile in female rat liver microsomes was more diverse, with a significantly lower conversion to the 2-hydroxylated sulfate metabolite and the formation of other monohydroxylated products. nih.gov These findings highlight a sex-dependent difference in the regulation of estrogen metabolism at the enzymatic level, a level of detail made accessible through isotope tracing techniques.

The data from such tracer studies can be presented to illustrate the metabolic flux through specific pathways.

Metabolism of Estradiol 17-Sulfate in Rat Liver Microsomes

SexMetaboliteProduct Yield (%)Metabolic Pathway Implied
Male2-hydroxyestradiol 17-sulfate6%Direct 2-hydroxylation of the sulfate conjugate
Female2-hydroxyestradiol 17-sulfate1%Minor pathway of direct 2-hydroxylation
FemaleOther monohydroxylated estradiolsMajor productsAlternative hydroxylation pathways
Data derived from studies on the incubation of estradiol 17-sulfate with rat liver microsomes. nih.gov

This quantitative analysis of pathway activities is fundamental to understanding the disposition of estrogens. The balance between different metabolic routes, such as the 2-hydroxylation versus the 4- or 16α-hydroxylation pathways, is of significant interest as the resulting metabolites can have different biological activities. nih.govwikipedia.org By using deuterated tracers like 17beta-Estradiol sulfate-d5, researchers can accurately quantify the flux towards each of these pathways, providing a clearer picture of the factors that regulate estrogen metabolism and its potential physiological consequences.

Synthesis and Quality Control of Deuterated Estradiol Conjugates for Research Applications

Synthetic Strategies for Deuterated Steroid Sulfates

The synthesis of a deuterated steroid conjugate like 17beta-Estradiol sulfate-d5 (sodium) involves two primary stages: the introduction of deuterium (B1214612) atoms into the steroid scaffold and the subsequent sulfation of the desired hydroxyl group.

The preparation of deuterium-labeled analogs of steroid hormones is a specialized field of organic chemistry. nih.gov Deuterium can be introduced at various positions on the steroid nucleus. For estrogens like estradiol (B170435), deuterium atoms are often incorporated into the A-ring or at other specific, non-labile positions. A common strategy for deuterating the A-ring involves base-catalyzed hydrogen-deuterium exchange in a deuterated solvent, such as methanol-d (B46061) (CH₃OD) with a base like sodium deuteroxide (NaOD). nih.gov For instance, treatment of estrone (B1671321) with NaOD in MeOD can selectively deuterate the C16 protons. nih.gov To achieve the d5 labeling pattern in 17beta-estradiol, a multi-step synthesis or a specific precursor with existing deuterium labels might be employed.

Once the deuterated estradiol core is synthesized, the next step is sulfation. The preparation of steroid sulfates requires careful selection of reagents to ensure regioselectivity—that is, to ensure the sulfate (B86663) group is added to the correct hydroxyl group. In the case of 17beta-estradiol, there are two hydroxyl groups at the C3 and C17 positions. Reaction of 17beta-estradiol with a triethylamine-sulfur trioxide complex in pyridine (B92270) has been shown to result in monosulfation, though reaction conditions can influence the position. nih.gov A more modern and convenient method involves the use of tributylsulfoammonium betaine (B1666868) (TBSAB), which allows for the chemoselective conversion of the steroid's alcohol or phenol (B47542) moiety to the corresponding sulfate. nih.gov This method is advantageous as it can be performed on a significant scale and allows for the isolation of the steroid sulfate as its biologically relevant sodium salt, often without the need for complex purification steps like ion-exchange chromatography. nih.gov

Table 1: General Synthetic Workflow for 17beta-Estradiol sulfate-d5 (sodium)

Step Procedure Purpose Key Reagents/Conditions
1 Deuteration Introduction of five deuterium atoms onto the 17beta-Estradiol scaffold. Deuterated solvents (e.g., D₂O, MeOD), deuterated reducing agents, or base catalysts (e.g., NaOD).
2 Reduction (if starting from estrone-d5) Conversion of the C17-ketone of an estrone precursor to a C17-hydroxyl group. Reducing agents (e.g., sodium borohydride).
3 Sulfation Addition of a sulfate group to the 17beta-hydroxyl position. Sulfur trioxide complexes (e.g., pyridine-sulfur trioxide) or tributylsulfoammonium betaine (TBSAB).
4 Salt Formation & Purification Conversion to the sodium salt and removal of impurities. Sodium source (e.g., sodium bicarbonate), followed by crystallization or chromatography.

Assessment of Isotopic Purity and Chemical Characterization for Research Standards

For a deuterated compound to be effective as an internal standard, its chemical and isotopic purity must be rigorously confirmed. This characterization is crucial for ensuring the accuracy and reliability of quantitative analytical methods. rsc.org The primary techniques used are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity Assessment: Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. HR-MS is a powerful tool for this assessment. nih.gov By comparing the mass spectrum of the deuterated standard to its unlabeled analog, the degree of deuterium incorporation can be determined. The analysis focuses on the distribution of isotopologues (molecules that differ only in their isotopic composition). For 17beta-Estradiol sulfate-d5, the goal is to have the vast majority of the molecules with a mass five daltons greater than the unlabeled compound. The relative abundances of the M+0, M+1, M+2, M+3, M+4, and M+5 ions are measured to calculate the isotopic enrichment. rsc.orgsigmaaldrich.com An ideal standard will have a very high percentage of the d5 isotopologue and minimal amounts of lesser-deuterated forms. caymanchem.com

Mass Spectrometry (MS): Confirms the molecular weight of the compound, and tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that confirms the identity of the steroid core and the presence of the sulfate group. nih.gov

Chromatographic Purity: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to determine the chemical purity by separating the target compound from any synthetic byproducts or starting materials.

Table 2: Typical Analytical Characterization Data for Research-Grade 17beta-Estradiol sulfate-d5

Analytical Technique Parameter Measured Typical Specification Purpose
High-Resolution Mass Spectrometry (HR-MS) Isotopic Distribution ≥99% deuterated forms (d1-d5); ≥95% d5 form Confirms the level of deuterium incorporation and isotopic enrichment. caymanchem.com
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Consistent with the structure of 17beta-Estradiol sulfate Confirms molecular identity and connectivity of the sulfate group.
¹H NMR Spectroscopy Proton Signals Absence of specific proton signals corresponding to deuterated positions Verifies the location of deuterium labels. rsc.org
¹³C NMR Spectroscopy Carbon Signals Spectrum consistent with the 17beta-Estradiol sulfate carbon framework Confirms the overall chemical structure. mdpi.com
HPLC-UV/MS Chemical Purity ≥98% Quantifies the purity of the compound, separating it from any non-deuterated or structural impurities.

Development and Certification of Reference Materials (CRMs)

While a well-characterized deuterated compound is suitable as a research standard, its utility is greatly enhanced when it is developed into a Certified Reference Material (CRM). CRMs provide the highest level of accuracy and traceability for measurements. researchgate.net The development and certification of CRMs is a meticulous process governed by international standards such as ISO 17034.

The process begins with a candidate material, such as a highly pure and well-characterized batch of 17beta-Estradiol sulfate-d5 (sodium). National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the United States, lead the certification process. nist.govnih.gov The goal is to assign a property value (e.g., purity or concentration in a solution) with a stated uncertainty and to establish metrological traceability to the International System of Units (SI). researchgate.net

Key steps in CRM development include:

Material Processing: Ensuring the material is homogeneous and stable over time. This may involve preparing solutions or freeze-drying the material into a matrix like serum. researchgate.net

Characterization: The material is analyzed by multiple independent, high-accuracy reference methods. For purity assessment of a steroid CRM, this might involve techniques like quantitative NMR (qNMR) and mass balance approaches.

Interlaboratory Comparison: The material is often sent to several expert laboratories for analysis to ensure the assigned value is accurate and robust.

Value Assignment and Uncertainty Calculation: The results from the characterization and interlaboratory studies are statistically analyzed to assign a certified value and an associated measurement uncertainty.

Certification: A certificate is issued that details the certified property value, its uncertainty, the methods used for characterization, traceability statements, and instructions for proper use and storage.

The availability of a CRM for 17beta-Estradiol sulfate allows laboratories to validate their own analytical methods, calibrate instruments, and ensure that their measurement results are accurate and comparable to those of other labs, which is critical for clinical diagnostics and regulatory monitoring. nist.govnih.gov

Table 3: Key Stages in the Certification of a Steroid Reference Material

Stage Description Governing Standards Outcome
Material Production & Processing Synthesis of a high-purity candidate material, followed by processing to ensure homogeneity and long-term stability. ISO 17034 A uniform and stable batch of the reference material.
Characterization Plan Development of a plan to measure the property of interest (e.g., purity) using multiple, independent, high-accuracy methods. ISO Guide 35 A robust analytical approach to value assignment.
Homogeneity Study Analysis of multiple units from across the batch to ensure that the property value is consistent from one unit to the next. ISO 17034 Confirmation that any unit is representative of the entire batch.
Stability Study Analysis of the material under various storage conditions over time to determine its shelf-life and recommended storage conditions. ISO Guide 35 Data-supported expiration date and storage requirements.
Value Assignment Compilation and statistical analysis of data from all characterization methods and interlaboratory studies to determine the certified value and its uncertainty. ISO Guide 35 A certified property value with a stated measurement uncertainty, traceable to the SI.
Issuance of Certificate Preparation of a formal certificate that documents all relevant information about the CRM. ISO 17034 A comprehensive document that ensures the proper use of the CRM.

Challenges in Production and Standardization of Deuterated Steroid Conjugates

The production and standardization of deuterated steroid conjugates are not without significant challenges that can impact their cost, availability, and reliability.

Isotopic Stability and H/D Exchange: A major concern with deuterated standards is the potential for the deuterium atoms to exchange with protons from the surrounding environment (H/D exchange). sigmaaldrich.com This can lead to a decrease in isotopic purity over time and compromise the accuracy of quantitative analyses. sigmaaldrich.com The stability of the deuterium label is highly dependent on its position on the steroid ring; labels on or near heteroatoms or carbonyl groups can be more labile. sigmaaldrich.com Therefore, synthetic strategies must prioritize placing deuterium atoms in non-exchangeable positions.

Analytical Characterization: While techniques like HR-MS and NMR are powerful, comprehensively characterizing a highly deuterated molecule can be challenging. nih.gov Precisely confirming the location and percentage of deuterium at every intended position requires sophisticated analytical expertise and instrumentation. Quantifying very low levels of the unlabeled (d0) isotopologue, which can contribute to the analyte signal and cause bias, is also a critical analytical hurdle.

Standardization and Comparability: Ensuring consistency between different batches of a deuterated standard and between standards from different manufacturers is a significant challenge. The lack of widely available, high-order CRMs for many steroid conjugates hampers the ability of laboratories and manufacturers to establish traceability and ensure the comparability of results. nist.govnih.gov This can lead to inter-laboratory discrepancies in measured analyte concentrations. Effective standardization requires collaborative efforts between manufacturers, researchers, and metrology institutes. nih.gov

Table 4: Summary of Challenges in the Production of Deuterated Steroid Standards

Challenge Description Implication for Research Applications
Synthetic Complexity Multi-step syntheses are often low-yielding, technically demanding, and expensive. musechem.com Higher cost and limited availability of high-quality standards.
Isotopic Instability Deuterium labels, particularly in labile positions, can exchange with protons, reducing isotopic purity. sigmaaldrich.com Compromised accuracy of quantification, potential for underestimation of the analyte.
Analytical Hurdles Rigorous confirmation of isotopic enrichment, label location, and chemical purity is analytically intensive. nih.gov Risk of using inadequately characterized standards, leading to inaccurate results.
Lack of Standardization Inconsistencies between batches and manufacturers can exist without universal CRMs for comparison. nih.gov Poor inter-laboratory agreement and difficulty in comparing data from different studies.

Diverse Research Applications of 17beta Estradiol Sulfate D5 Sodium

Reference Standard in Environmental Endocrine Disruptor Research

The presence of steroid hormones, such as 17β-estradiol, in the environment is a significant concern due to their potential to disrupt the endocrine systems of wildlife and humans, even at very low concentrations. nih.govmdpi.com The European Union's Water Framework Directive, for instance, has listed 17β-estradiol as a priority pollutant. nih.gov Consequently, the development of highly sensitive and accurate analytical methods for monitoring these compounds in environmental matrices like water and soil is essential.

17beta-Estradiol sulfate-d5 is employed as an internal or isotope-dilution standard in these analytical methods, primarily those using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). usgs.gov When analyzing an environmental sample, a known quantity of the deuterated standard is added at the beginning of the sample preparation process. usgs.gov Because the deuterated standard is chemically almost identical to the non-labeled analyte (the target compound), it experiences similar losses during extraction, cleanup, and derivatization steps. usgs.gov By measuring the ratio of the analyte to the known amount of the standard in the final mass spectrometry analysis, researchers can accurately quantify the concentration of the native hormone in the original sample, effectively correcting for procedural inconsistencies and matrix effects. usgs.govthermofisher.com This isotope-dilution technique significantly improves the accuracy and reliability of data in studies tracking the fate and prevalence of estrogenic endocrine disruptors in the environment. usgs.gov

Biomarker Quantification Studies in Pre-clinical Models

In biomedical and pre-clinical research, accurate measurement of steroid hormones in biological fluids and tissues is fundamental. 17beta-Estradiol sulfate-d5 serves as an ideal internal standard for the quantification of endogenous 17β-estradiol sulfate (B86663) and related metabolites in samples such as serum, plasma, and tissue homogenates. nih.govnih.gov Analytical techniques like LC-MS/MS are favored for their high sensitivity and specificity over traditional immunoassays, which can suffer from cross-reactivity. researchgate.net

The use of a stable isotope-labeled internal standard is considered best practice in quantitative mass spectrometry. researchgate.net It compensates for variations in sample extraction efficiency and potential signal suppression or enhancement caused by the sample matrix (the "matrix effect"). thermofisher.comnih.gov By adding 17beta-Estradiol sulfate-d5 to samples before processing, researchers can achieve precise and accurate quantification of the target analyte, even at the very low physiological concentrations typical of steroid hormones (pg/mL levels). nih.govresearchgate.net This robust methodology is crucial for studies investigating hormonal changes in various disease models or evaluating the physiological status of research animals. nih.govnih.gov

Investigation of Steroid Hormone Homeostasis and Endogenous Levels in Research Contexts

Understanding steroid hormone homeostasis—the balance of hormone synthesis, metabolism, and inactivation—is vital in endocrinology research. frontiersin.org 17β-estradiol sulfate (E2S) is a major circulating metabolite of 17β-estradiol (E2) and acts as a reservoir from which the potent, active E2 can be regenerated in target tissues by the enzyme steroid sulfatase. wikipedia.orgnih.gov

To study this dynamic equilibrium, researchers must be able to accurately measure the levels of both the active hormones and their sulfated precursors. nih.gov The use of 17beta-Estradiol sulfate-d5 as an internal standard in LC-MS/MS methods allows for the reliable quantification of endogenous E2S pools in various biological samples. nih.govnih.gov This enables detailed investigations into how physiological or pathological conditions affect the balance between sulfated and free estrogens. For instance, such methods can be applied to study hormonal fluctuations in animal models of reproductive cycles or endocrine-related diseases, providing crucial data on the state of steroid homeostasis. nih.gov

Mechanistic Studies of Estrogen Actions in In Vitro and Animal Systems

17beta-Estradiol sulfate-d5 is a powerful tool for tracing the metabolic pathways of estrogens in mechanistic studies. wikipedia.org While E2S itself is biologically inactive at estrogen receptors, its conversion back to E2 via the "sulfatase pathway" is a key mechanism for local estrogen production in tissues like the breast and endometrium. wikipedia.orgnih.gov Conversely, the inactivation of E2 to E2S is catalyzed by estrogen sulfotransferases (SULTs). clinpgx.org

Researchers can use 17beta-Estradiol sulfate-d5 as a tracer in in vitro systems (e.g., cell cultures or tissue homogenates) or in animal models. nih.gov By introducing the deuterated compound, they can follow its metabolic fate separately from the endogenous, non-labeled hormone pool. nih.gov Using mass spectrometry, the appearance of deuterated metabolites, such as 17β-estradiol-d5, can be tracked over time. This allows for the direct measurement of the activity of enzymes like steroid sulfatase under various experimental conditions. nih.gov This approach provides clear, unambiguous insights into the regulation of local estrogen metabolism and the mechanisms that control the availability of active hormones in specific tissues. nih.gov

Drug Metabolism and Disposition Research in Non-Human Systems

The principles of using stable isotope-labeled compounds extend to drug metabolism and pharmacokinetic (DMPK) research in non-human systems. semanticscholar.orgnih.gov While not a therapeutic drug itself, 17beta-Estradiol sulfate-d5 can be used as a probe to study the absorption, distribution, metabolism, and excretion (ADME) of sulfated steroids.

In pre-clinical animal models, administering 17beta-Estradiol sulfate-d5 allows researchers to trace its journey through the body. nih.gov Blood, urine, and tissue samples can be analyzed over time to determine pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability, all while distinguishing the administered compound from the animal's own endogenous steroids. researchgate.net This approach is valuable for understanding the fundamental biological processes governing the disposition of sulfated hormones and can inform the development of drugs that target or are metabolized by similar enzymatic pathways. nih.gov

Future Perspectives and Innovations in Deuterated Steroid Research

Integration with Advanced Metabolomics and Lipidomics Platforms for Comprehensive Analysis

The integration of deuterated standards like 17beta-Estradiol sulfate-d5 is set to revolutionize metabolomics and lipidomics. There is a growing scientific interest in the direct analysis of intact steroid sulfates, as they represent a significant portion of circulating steroids and act as a reservoir for active hormones. nih.govunitedchem.comwikipedia.org Historically, analysis often required a hydrolysis step to cleave sulfate (B86663) groups before measurement. unitedchem.com However, this approach precludes the study of sulfation and desulfation pathways, which are critical for regulating steroid hormone activity. bioscientifica.com

Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods now allow for the simultaneous profiling of both sulfated and unconjugated steroids. nih.gov In these "targeted metabolomics" approaches, 17beta-Estradiol sulfate-d5 is an ideal internal standard for the quantification of its endogenous, non-labeled counterpart. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. nih.gov This strategy corrects for matrix effects and variations in instrument response, which is crucial for the high accuracy required in metabolomics studies. nih.govsigmaaldrich.com

The application of these methods will provide a more complete picture of steroid metabolism (the "steroidome"), enabling researchers to investigate the dynamics of steroid sulfation in various physiological and pathological states. bioscientifica.com This comprehensive analysis is vital for understanding the subtle regulatory roles of steroid sulfates in complex biological systems.

Development of Ultra-Sensitive and High-Throughput Analytical Techniques

A major thrust in deuterated steroid research is the continuous development of analytical methods that push the boundaries of sensitivity and throughput. The quantification of estrogens like 17beta-Estradiol is particularly challenging due to their extremely low physiological concentrations, especially in certain populations such as postmenopausal women, men, and children. researchgate.netnih.gov

The use of 17beta-Estradiol-d5 as an internal standard has been central to the development of ultra-sensitive LC-MS/MS methods capable of reaching sub-picomolar detection levels. nih.govresearchgate.net These methods are replacing less specific immunoassays and are crucial for clinical applications where minute fluctuations in hormone levels are significant. nih.govresearchgate.net By spiking samples with a known concentration of the deuterated standard at the beginning of the workflow, researchers can achieve precise quantification even at the limit of detection. researchgate.netresearchgate.net

The table below summarizes the performance of a state-of-the-art, ultra-sensitive LC-MS/MS method for 17beta-Estradiol (E2) analysis, which relies on the use of a deuterated internal standard.

Performance Characteristics of an Ultra-Sensitive LC-MS/MS Method for Estradiol (B170435) (E2) Quantification
ParameterValueSignificance
Limit of Quantification (LoQ)0.6 pmol/L (0.16 pg/mL)Enables accurate measurement of very low estrogen levels, such as those in patients on aromatase inhibitor therapy. nih.govresearchgate.net
Within-Run Precision (CV%)< 9.0%Demonstrates high reproducibility of measurements within the same analytical run. researchgate.net
Between-Run Precision (CV%)1.3%–7.2%Indicates excellent long-term reproducibility of the assay across different days and batches. researchgate.net
Accuracy95.7%–112.1%Shows the closeness of the measured value to the true value, confirming the method's reliability. researchgate.net

Future innovations will likely focus on further streamlining sample preparation, perhaps through online solid-phase extraction (SPE), and coupling faster chromatography techniques with the latest generation of mass spectrometers to enhance both throughput and sensitivity. unitedchem.com

Expansion into New Research Domains Requiring Precise Steroid Quantification

The enhanced analytical precision afforded by deuterated standards like 17beta-Estradiol sulfate-d5 is opening up new avenues of research. The ability to accurately measure low-level steroid sulfates is critical in a variety of fields beyond traditional endocrinology.

Clinical Diagnostics and Therapy Monitoring: There is a significant need for sensitive assays in monitoring anti-estrogen therapy in breast cancer patients, diagnosing inherited sex-steroid metabolic disorders, and managing conditions related to puberty. researchgate.netnih.gov Accurate measurement of suppressed estradiol levels is essential for ensuring therapeutic efficacy.

Pediatric Endocrinology: Assessing hormonal status in children requires methods with very high sensitivity due to the low circulating steroid concentrations. nih.govibl-international.com Precise quantification is vital for investigating disorders of puberty and growth. nih.gov

Environmental Science: Estrogens and their conjugates are potent endocrine-disrupting chemicals that can impact wildlife and human health even at trace levels in the environment (e.g., in water systems). mst.dk Deuterated standards are essential for quantifying these pollutants and their degradation products, such as 17beta-Estradiol-3-sulfate, in complex environmental matrices like soil and water. nih.govresearchgate.net

Neuroscience: Steroids and their sulfated forms, known as neurosteroids, have significant effects on brain function. Research into their role in neurodegenerative diseases and psychiatric conditions is a rapidly growing field that demands highly specific and sensitive analytical methods. pubcompare.ai

Advancements in Deuterated Compound Synthesis and Availability for Research Purposes

The expanding use of deuterated steroids is predicated on their synthesis and commercial availability. Innovations in isotopic labeling are making the synthesis of complex molecules like 17beta-Estradiol sulfate-d5 more efficient. musechem.com Modern synthetic chemistry allows for the precise placement of deuterium (B1214612) atoms into a molecule, a process crucial for creating stable and reliable internal standards. researchgate.net

Key advancements include:

Improved Synthetic Routes: New catalytic methods and synthetic strategies are being developed to improve the efficiency and reduce the cost of producing deuterated compounds. pharmaffiliates.comnih.gov

Higher Isotopic Enrichment: Suppliers are focused on providing standards with very high isotopic purity, minimizing the presence of non-labeled or lesser-labeled species that could interfere with quantification. pubcompare.ai

Increased Commercial Availability: A growing number of specialized chemical companies now synthesize and supply a wide array of deuterated steroids, including sulfated forms. qmx.comisotope.com This increased availability makes these critical research tools more accessible to the broader scientific community, fostering further innovation and discovery in steroid research.

The continued progress in these areas will ensure that researchers have the necessary tools to unravel the complex roles of steroid sulfates in health and disease, leading to new diagnostic strategies and therapeutic interventions.

Q & A

Q. How is 17β-Estradiol Sulfate-d5 (Sodium) quantified in biological matrices, and what methodological considerations are critical for accuracy?

Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated analogs like 17β-Estradiol Sulfate-d5 as internal standards to correct for matrix effects and ionization variability . Key considerations include:

  • Chromatographic separation : Optimize column chemistry (e.g., C18 reverse-phase) to resolve sulfated estrogens from interfering metabolites.
  • Mass transitions : Use precursor-to-product ion transitions specific to the sulfated moiety (e.g., m/z 351→97 for endogenous 17β-estradiol sulfate and m/z 356→97 for the deuterated form) .
  • Validation : Assess linearity, limit of detection (LOD), and recovery rates using spiked biological samples (plasma, tissue homogenates) .

Q. What storage conditions ensure the stability of 17β-Estradiol Sulfate-d5 (Sodium) in laboratory settings?

Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis of the sulfate group. For working solutions, use inert solvents (e.g., methanol or acetonitrile) and avoid repeated freeze-thaw cycles. Long-term stability (>6 months) requires validation via LC-MS to confirm no degradation to free estradiol .

Q. How is this compound utilized in preclinical models to study estrogen-mediated pathways?

17β-Estradiol Sulfate-d5 is administered in rodent models (e.g., ovariectomized mice) to:

  • Mimic physiological sulfation : Assess bioavailability and tissue-specific sulfatase activity in estrogen receptor (ER)-positive tissues .
  • Track pharmacokinetics : Measure plasma half-life and urinary excretion using deuterium labeling to distinguish exogenous from endogenous estradiol .

Q. What safety protocols are recommended for handling 17β-Estradiol Sulfate-d5 (Sodium) in laboratory experiments?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal or ocular exposure.
  • Ventilation : Work in a fume hood to avoid inhalation of airborne particulates.
  • Waste disposal : Follow institutional guidelines for estrogenic compounds, including chemical inactivation before disposal .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address contradictory findings in estrogen-mediated neuroprotection studies?

Contradictions (e.g., 17β-estradiol exacerbating blood-brain barrier (BBB) disruption in aged rats ) require:

  • Stratified cohort design : Compare outcomes across age groups, hormonal status (intact vs. ovariectomized), and dosing regimens.
  • Mechanistic validation : Use ERβ-knockout models to isolate receptor-specific effects .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., diet, genetic background) .

Q. What methodological strategies resolve challenges in detecting low-abundance sulfated estrogens in complex matrices?

  • Solid-phase extraction (SPE) : Use mixed-mode SPE cartridges (e.g., hydrophilic-lipophilic balance) to enrich sulfated analytes while removing phospholipids .
  • Derivatization : Enhance ionization efficiency by adding charged tags (e.g., Girard’s reagent T) to the sulfate group.
  • Cross-validation : Compare LC-MS results with enzymatic hydrolysis followed by ELISA to confirm sulfated vs. free estrogen ratios .

Q. How should researchers approach reproducibility challenges when using 17β-Estradiol Sulfate-d5 in multi-center studies?

  • Standardized protocols : Share detailed LC-MS parameters (e.g., collision energy, source temperature) and internal standard concentrations .
  • Inter-laboratory calibration : Distribute aliquots of a pooled reference sample to harmonize quantification across labs .
  • Data transparency : Publish raw chromatograms and stability test results to enable independent verification .

Q. What statistical approaches are robust for analyzing dose-response relationships in estrogen sulfation studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., four-parameter logistic curve) to estimate EC₅₀ values for sulfotransferase activity.
  • Mixed-effects models : Account for inter-individual variability in sulfatase expression when analyzing tissue-specific data .
  • Power analysis : Predefine sample sizes using pilot data to ensure adequate detection of clinically relevant effect sizes (e.g., ≥20% change in sulfated estrogen levels) .

Data Contradiction Analysis Framework

Example : Discrepant results in 17β-estradiol’s role in colitis-associated carcinogenesis :

Variable identification : Compare animal models (e.g., azoxymethane/dextran sulfate sodium vs. spontaneous ApcMin/+ mice).

Hormonal context : Control for endogenous estrogen levels via ovariectomy or gonadotropin-releasing hormone agonists.

Molecular profiling : Quantify ERβ isoform expression in colonic epithelium to correlate with tumorigenic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.